

Synthesis of Boc-NHCH₂CH₂-PEG1-azide: An Application Note and Protocol

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Compound of Interest

Compound Name: Boc-NHCH₂CH₂-PEG1-azide

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Abstract

This document provides a detailed protocol for the synthesis of **Boc-NHCH₂CH₂-PEG1-azide**, a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthetic route is a robust three-step process commencing from the commercially available starting material, 2-(2-aminoethoxy)ethanol. The protocol outlines the Boc protection of the primary amine, followed by mesylation of the terminal hydroxyl group, and its subsequent conversion to an azide. This guide includes comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Boc-NHCH₂CH₂-PEG1-azide, also known as tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a short-chain polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal azide group. The Boc protecting group ensures the stability of the amine during synthesis and can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.^[1] The azide moiety serves as a versatile handle for "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These characteristics make it an ideal tool for linking biomolecules, small molecule ligands, or

fluorescent probes in the construction of complex bioconjugates and targeted therapeutics like PROTACs.[2]

Synthesis Overview

The synthesis of **Boc-NHCH₂CH₂-PEG1-azide** is accomplished through a three-step sequence starting from 2-(2-aminoethoxy)ethanol.

- **Boc Protection:** The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-2-(2-hydroxyethoxy)ethanamine.
- **Mesylation:** The terminal hydroxyl group of the Boc-protected intermediate is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base, yielding the corresponding mesylate.
- **Azidation:** The mesylate is displaced by an azide nucleophile using sodium azide (NaN₃) to afford the final product, **Boc-NHCH₂CH₂-PEG1-azide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

Step	Reaction	Starting Material	Product	Molecular Weight (g/mol)	Typical Yield (%)	Purity (%)
1	Boc Protection	2-(2-aminoethoxy)ethanol	N-Boc-2-(2-hydroxyethoxy)ethanamine	205.25	>95	>95
2	Mesylation	N-Boc-2-(2-hydroxyethoxy)ethanamine	Boc-NHCH ₂ CH ₂ -PEG1-mesylate	283.33	>95	>95
3	Azidation	Boc-NHCH ₂ CH ₂ -PEG1-mesylate	Boc-NHCH ₂ CH ₂ -PEG1-azide	230.26	>90	>97

Experimental Protocols

Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethanamine

Materials:

- 2-(2-aminoethoxy)ethanol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Deionized Water
- Brine

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-(2-hydroxyethoxy)ethanamine as a colorless oil.

Step 2: Synthesis of Boc-NHCH₂CH₂-PEG1-mesylate

Materials:

- N-Boc-2-(2-hydroxyethoxy)ethanamine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Deionized Water
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolve N-Boc-2-(2-hydroxyethoxy)ethanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
- Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, wash the mixture with cold deionized water, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the mesylated product.

Step 3: Synthesis of Boc-NHCH₂CH₂-PEG1-azide

Materials:

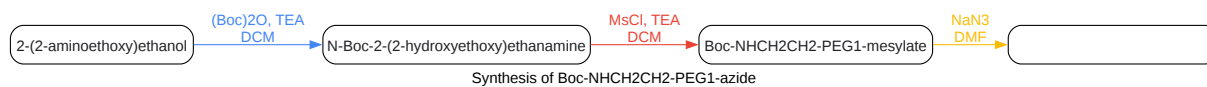
- Boc-NHCH₂CH₂-PEG1-mesylate
- Dimethylformamide (DMF) or Ethanol
- Sodium azide (NaN₃)
- Deionized Water
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)

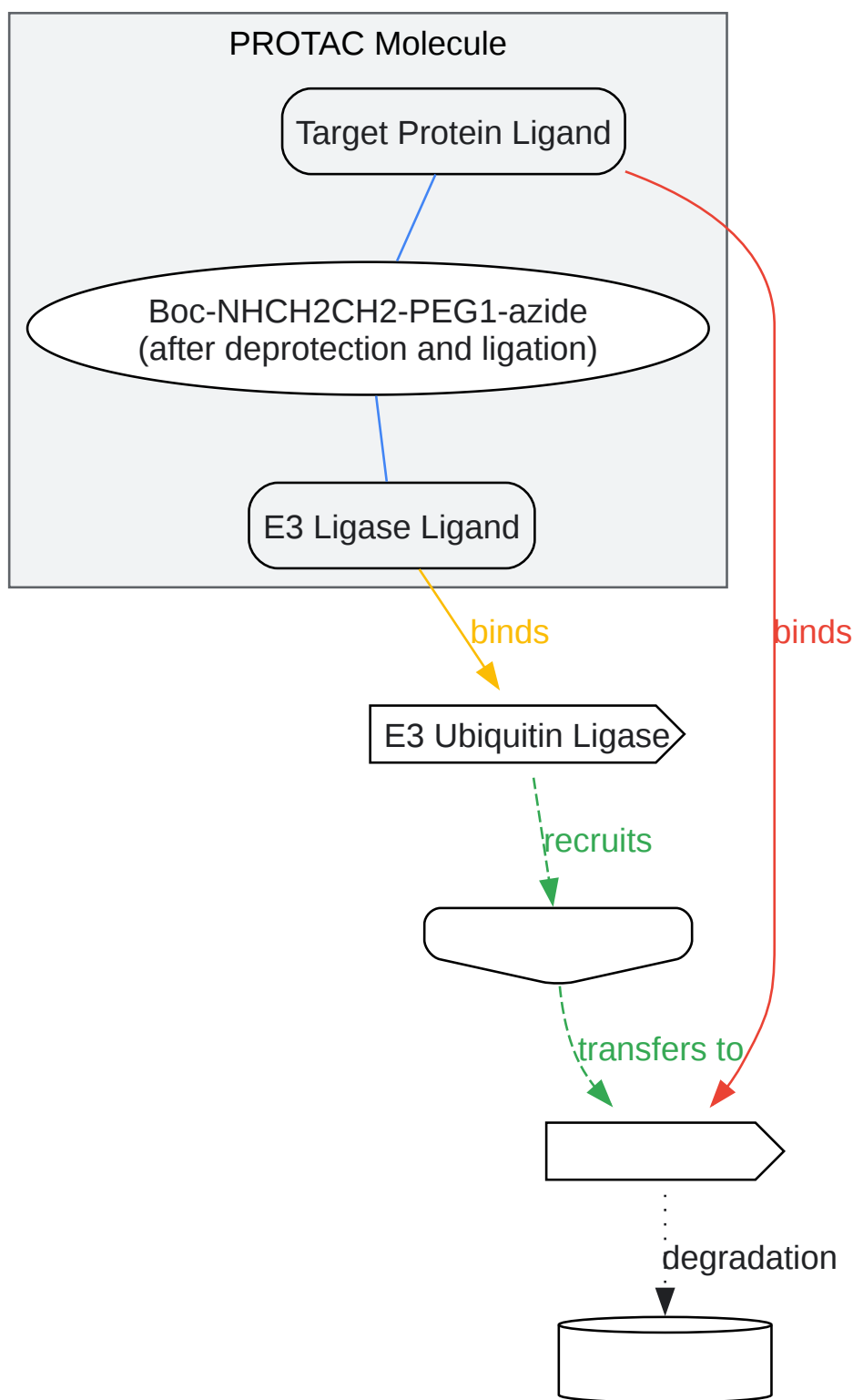
Procedure:

- Dissolve the mesylated intermediate (1.0 eq) in DMF or ethanol.
- Add sodium azide (1.5 - 2.0 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.^[3]

- Monitor the reaction by TLC.
- After cooling to room temperature, add deionized water and extract the product with DCM or ethyl acetate.[3]
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **Boc-NHCH₂CH₂-PEG1-azide**.

Visualized Workflows and Pathways





Application in PROTAC Assembly

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